Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate
CAS No.:
Cat. No.: VC19929436
Molecular Formula: C12H17NO3S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate |
| Standard InChI | InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3 |
| Standard InChI Key | CKJFAVDQXUKGKY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C |
Introduction
Structural Characteristics and Molecular Identity
Core Pyrrole Framework
The compound’s central 2,5-dimethyl-1H-pyrrol-3-yl group is a five-membered aromatic ring containing one nitrogen atom. The methyl groups at positions 2 and 5 enhance steric bulk and electron-donating effects, influencing reactivity and solubility . Substitution at position 3 introduces a 2-oxoethylthioacetate side chain, creating a hybrid structure with both polar (ester, ketone) and nonpolar (methyl, thioether) domains.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is deduced as C₁₃H₁₉NO₃S, with a molecular weight of 269.36 g/mol. This aligns with analogs such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂, 167.21 g/mol) , adjusted for the additional thioether and 2-oxoethyl groups.
Stereoelectronic Features
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Aromaticity: The pyrrole ring’s conjugated π-system delocalizes electron density, stabilizing the structure.
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Hydrogen Bonding: The ketone and ester groups offer hydrogen-bond acceptor sites, potentially enhancing solubility in polar solvents .
Physicochemical Properties (Inferred)
Thermodynamic Parameters
Solubility Profile
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Polar Solvents: Moderate solubility in ethanol, DMSO (due to ester/ketone groups).
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Nonpolar Solvents: Limited solubility in hexane or toluene .
Synthetic Pathways and Reactivity
Proposed Synthesis Route
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Pyrrole Alkylation:
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Thioether Formation:
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Treat with sodium ethanethiolate to substitute bromide with a thiol group.
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Esterification:
Reactivity Trends
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